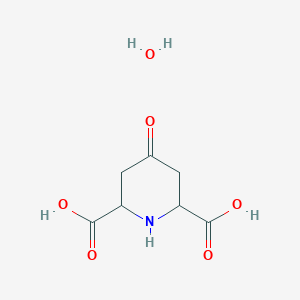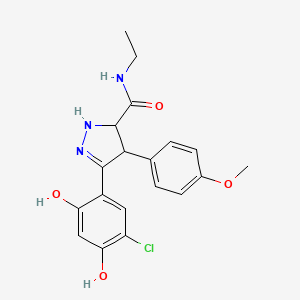
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorinated phenyl group, and methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the phenyl ring.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine, such as ethylamine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-(5-chloro-2,4-dihydroxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl-(3-thiophenyl)methanone
- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives
Uniqueness
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C19H20ClN3O4 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC 名称 |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,16,18,23-25H,3H2,1-2H3,(H,21,26) |
InChI 键 |
FZYLCYLVQFOKDE-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


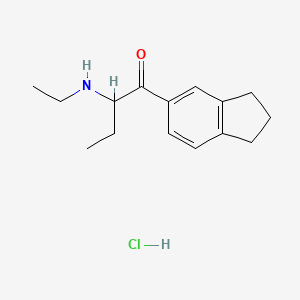
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12357924.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B12357943.png)

![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
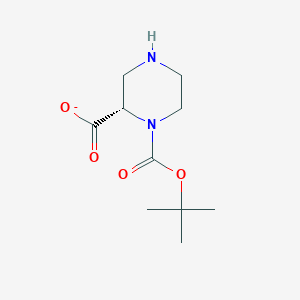
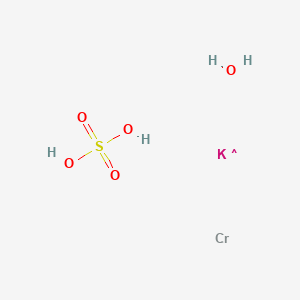
![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)

![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
